6,7-dichloroBenzo[b]thiophene
Description
Significance of Heterocyclic Scaffolds in Modern Chemistry
Heterocyclic scaffolds are fundamental building blocks in the design and synthesis of a vast array of organic compounds. Their presence is ubiquitous in natural products, pharmaceuticals, and advanced materials. The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into a cyclic framework imparts unique electronic and steric properties that are often crucial for biological activity or material function. This structural diversity allows chemists to fine-tune the properties of molecules for specific applications, making heterocyclic chemistry a vibrant and continuously evolving field of research. Thiophene-containing heterocycles, in particular, are known for their wide range of biological and pharmacological activities, including antimicrobial and anticancer properties. nih.gov
Overview of Benzo[b]thiophene Architecture and its Research Relevance
The benzo[b]thiophene framework consists of a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring. This fusion results in a planar, aromatic structure with a delocalized π-electron system that extends over both rings. The sulfur atom in the thiophene ring plays a critical role in the molecule's chemical behavior, influencing its reactivity and intermolecular interactions. The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, appearing in a number of compounds investigated for their therapeutic potential. Its derivatives have been explored for a multitude of applications, including their use as building blocks in the synthesis of more complex molecules and in the development of advanced materials like organic semiconductors.
Importance of Halogenated Benzo[b]thiophene Derivatives in Academic Investigations
The introduction of halogen atoms, such as chlorine, fluorine, or bromine, onto the benzo[b]thiophene core significantly modifies its physicochemical properties. Halogenation can alter the electron distribution within the molecule, influence its lipophilicity, and provide a handle for further chemical transformations through various coupling reactions. These modifications are of great interest to researchers as they allow for the systematic investigation of structure-activity relationships. Dichlorinated benzo[b]thiophene derivatives, for instance, have been synthesized and studied for their potential as inhibitors of specific enzymes and as intermediates in the preparation of other complex chemical structures. caymanchem.comnih.gov
Specific Research Focus on 6,7-Dichlorobenzo[b]thiophene
Among the various halogenated derivatives, this compound has been a subject of specific academic interest. Its defined substitution pattern offers a unique platform for studying the impact of chlorine atoms at the 6 and 7 positions of the benzo[b]thiophene ring system. Research on this compound and its derivatives has provided valuable insights into their synthesis, chemical reactivity, and potential applications.
The molecular formula of this compound is C8H4Cl2S, and it has a molar mass of 203.09 g/mol . chembk.com Various derivatives of this core structure have been synthesized and characterized. For example, the synthesis of 6,7-dichloro-5-hydroxy-2-methylbenzo[b]thiophene has been reported, involving the reaction of 6,7-dichloro-5-methoxy-2-methylbenzo[b]thiophene (B8352131) with pyridine (B92270) hydrochloride. prepchem.com Similarly, the synthesis of ethyl[(2-n-butyl-6,7-dichlorobenzo[b]thien-5-yl)oxy]acetate has been achieved from 2-n-butyl-6,7-dichloro-5-hydroxybenzo[b]thiophene. prepchem.com
Further functionalization of the this compound scaffold has led to the creation of carboxylic acid derivatives, such as this compound-2-carboxylic acid. chemsrc.comaobchem.com This particular derivative and its methyl ester have been subjects of chemical and physical property investigations. fluorochem.co.uk The reactivity of these compounds allows for the synthesis of a wider range of molecules with potential biological activities. For instance, [(6,7-Dichlorobenzo[b]thien-5-yl)oxy]acetic acids and their 1,1-dioxides have been investigated. acs.org
While detailed research findings on the parent compound this compound are specific, the broader class of dichlorinated benzo[b]thiophenes has been explored more extensively. For example, 3,6-dichlorobenzo[b]thiophene (B1647452) derivatives have been synthesized and evaluated for their antimicrobial properties. researchcommons.org Additionally, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid has been identified as an inhibitor of myeloid cell leukemia 1 (Mcl-1) and has been used as a building block for other potential therapeutic agents. caymanchem.comnih.govscbt.com
Physicochemical Properties of Selected Dichlorobenzo[b]thiophene Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | C8H4Cl2S | 203.09 | Not Reported | chembk.com |
| 6,7-dichloro-5-hydroxy-2-methylbenzo[b]thiophene | C9H6Cl2OS | Not specified | 93-95 | prepchem.com |
| This compound-2-carboxylic acid | C9H4Cl2O2S | 247.1 | Not Reported | chemsrc.comaobchem.com |
| This compound-2-carboxylic acid methyl ester | C10H6Cl2O2S | 261.12 | Not Reported | fluorochem.co.uk |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid | C9H4Cl2O2S | 247.10 | Not Reported | scbt.com |
| Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate | C10H6Cl2O2S | 261.12 | 130-134 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4Cl2S |
|---|---|
Molecular Weight |
203.09 g/mol |
IUPAC Name |
6,7-dichloro-1-benzothiophene |
InChI |
InChI=1S/C8H4Cl2S/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |
InChI Key |
NGUBSIORFJEHNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CS2)Cl)Cl |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 6,7 Dichlorobenzo B Thiophene and Analogous Systems
Foundational Synthetic Routes to Benzo[b]thiophenes
The construction of the benzo[b]thiophene core can be achieved through various synthetic strategies, primarily involving the formation of the thiophene (B33073) ring fused to a benzene (B151609) ring. These methods often utilize cyclization reactions as the key step.
Cyclization Reactions in Benzo[b]thiophene Core Formation
Cyclization reactions are a cornerstone in the synthesis of benzo[b]thiophenes. A common approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, 2-alkynylthioanisoles can undergo cyclization to form the benzo[b]thiophene ring system. rsc.orgrsc.org This transformation can be promoted by various reagents and conditions.
Another strategy involves the reaction of 2-iodothiophenols with phenylacetylene (B144264) derivatives. researchgate.net This method provides a route to 2-substituted benzo[b]thiophenes. Additionally, the cyclization of arylmercapto acetals in the gas phase using a ZnCl2-impregnated montmorillonite (B579905) catalyst or in solution with Amberlyst A-15 has been reported to yield benzo[b]thiophene. chemicalbook.com
Transition Metal-Catalyzed Synthetic Approaches for Benzo[b]thiophenes
Transition metal catalysis has emerged as a powerful tool for the synthesis of benzo[b]thiophenes, offering efficient and selective methods. researchgate.netbenthamdirect.comingentaconnect.com Palladium catalysts are frequently employed in these transformations. For example, a palladium(II)-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene derivatives has been developed for the synthesis of 2-substituted benzo[b]thiophenes. researchgate.net
Gold catalysts have also proven effective. A gold(I)-N-heterocyclic carbene (NHC) complex can catalyze the cyclization of 2-alkynyl thioanisoles to produce 2-substituted benzo[b]thiophenes. rsc.org Furthermore, palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols offers a route to various benzothiophene (B83047) derivatives. acs.org
Electrophilic Sulfur-Mediated Cyclizations for Benzo[b]thiophene Construction
Electrophilic cyclization represents an effective strategy for constructing the benzo[b]thiophene skeleton, often allowing for the direct incorporation of new functional groups. chim.it This method typically involves the reaction of an alkyne with a source of electrophilic sulfur. organic-chemistry.orgnih.govresearchgate.net
A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been utilized for the electrophilic cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position. organic-chemistry.orgacs.org This reaction proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org Iodine-mediated electrophilic cyclization of 2-alkynylthioanisoles has also been developed as an environmentally benign method. rsc.org
Targeted Synthesis of Dichlorobenzo[b]thiophene Scaffolds
The synthesis of dichlorinated benzo[b]thiophenes often requires specific starting materials and reaction conditions to achieve the desired substitution pattern.
Synthesis of 6,7-Dichlorobenzo[b]thiophene Derivatives from Precursors
The synthesis of derivatives of this compound has been documented, particularly in the context of creating compounds with potential biological activity. One reported derivative is [(6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acid, which has been investigated for its diuretic and hypotensive properties. acs.org The synthesis of its 1,1-dioxide involved the oxidation of the corresponding acetic acid derivative with m-chloroperbenzoic acid. google.com Another example is 6,7-dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester. fluorochem.co.uk
Synthetic Pathways to 3,6-Dichlorobenzo[b]thiophene (B1647452) Derivatives and Related Compounds
The 3,6-dichlorobenzo[b]thiophene scaffold serves as a key intermediate in the synthesis of various derivatives. A common precursor is 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid. caymanchem.com This carboxylic acid can be converted to the corresponding carbonyl chloride, 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride, which is a versatile building block for further functionalization. researchcommons.orggoogle.comresearchcommons.org
The synthesis of 3,6-dichlorobenzo[b]thiophene-2-carbonyl chloride can be achieved by treating p-chlorocinnamic acid with thionyl chloride in the presence of pyridine (B92270). researchcommons.orgekb.eg This acid chloride can then be reacted with various nucleophiles, such as amino acid esters, to form amide derivatives. researchcommons.org For instance, coupling with L-glutamic acid has been reported. researchcommons.org
The following table summarizes the synthesis of various 3,6-dichlorobenzo[b]thiophene derivatives.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| p-Chlorocinnamic acid | Thionyl chloride, pyridine | 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride | 40 | researchcommons.org |
| 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride | L-Glutamic acid, dioxane, pyridine, reflux | 3,6-Dichlorobenzo[b]thiophene-2-carbonyl glutamic acid | 74 | researchcommons.org |
| 3,6-Dichlorobenzo[b]thiophene-2-carbonyl chloride | Amino acid methyl ester hydrochlorides, dioxane, triethylamine | 3,6-Dichlorobenzo[b]thiophene-2-carbonylamino acid methyl ester derivatives | 60-66 | researchcommons.org |
| 3,6-Dichlorobenzo[b]thiophene-2-carbonylamino acid methyl ester | Hydrazine hydrate, absolute ethanol | 3,6-Dichlorobenzo[b]thiophene-2-carbonylamino acid hydrazide derivatives | Not specified | researchcommons.org |
Another related dichlorinated scaffold is 4,6-dichlorobenzo[b]thiophene. The synthesis of diethyl 4,6-dichlorobenzo[b]thiophene-2,3-dicarboxylate has been achieved through a visible-light-promoted cyclization of the corresponding disulfide and alkyne. rsc.org
Advanced and Emerging Synthetic Techniques
Recent advancements in synthetic organic chemistry have provided novel and powerful tools for the construction of complex heterocyclic systems like benzo[b]thiophenes. These modern techniques often offer advantages in terms of efficiency, selectivity, and environmental compatibility over classical methods.
Photochemical and electrochemical methods represent green and sustainable approaches to organic synthesis, often proceeding under mild conditions without the need for harsh reagents. nih.govokayama-u.ac.jp
Photochemical Synthesis:
Photochemical reactions utilize light energy to promote chemical transformations. In the context of benzo[b]thiophene synthesis, photochemical dehydrohalogenation has been employed. For instance, amides derived from 3,5-dichlorobenzo[b]thiophene-2-carbonyl chloride and aromatic amines undergo photochemical dehydrohalogenation upon cyclization to yield 6-chlorobenzo[b]thiophene (B1631565) fused to a dihydroquinoline-2-one system. researchgate.net Another notable application is the photochemical cyclodehydrochlorination (CDHC) reaction, a metal-free method used to synthesize π-extended ullazine derivatives annulated with thiophene units. rsc.org Furthermore, styryl-thiophene benzylamines can be transformed into their corresponding naphthothiophene benzylamines via photocyclization. mdpi.com
Electrochemical Synthesis:
Electrochemical synthesis offers a powerful alternative for constructing benzo[b]thiophene derivatives. These methods avoid the use of stoichiometric chemical oxidants or reductants, relying instead on an electric current to drive reactions. An approach for synthesizing benzo[b]thiophene-1,1-dioxides involves the electrochemical reaction of sulfonhydrazides with internal alkynes. nih.govrsc.org This process is believed to proceed through a quaternary spirocyclization intermediate. nih.gov Cyclic voltammetry studies can help elucidate the reaction mechanism by identifying the oxidation potentials of the starting materials. nih.gov
Another key electrochemical strategy is the dehydrogenative C–S bond formation. okayama-u.ac.jp This has been successfully applied to synthesize various thienoacene derivatives through a C–H/S–H coupling reaction. The addition of a halogen mediator, such as nBu4NBr, can be crucial for promoting the reaction catalytically. okayama-u.ac.jp The electrochemical polymerization of dibenzothiophene (B1670422) and thiophene monomers has also been used to create conjugated polymers with tailored electronic properties. nih.gov
Table 1: Examples of Photochemical and Electrochemical Reactions for Benzo[b]thiophene Systems
| Reaction Type | Starting Materials | Key Conditions | Product Type | Ref. |
|---|---|---|---|---|
| Photochemical Dehydrohalogenation | Amides of 3,5-dichlorobenzo[b]thiophene-2-carbonyl chloride and aromatic amines | UV irradiation, triethylamine, acetone | 6-chlorobenzo[b]thiophene-fused dihydroquinolinones | researchgate.net |
| Photochemical Cyclodehydrochlorination | N-Aryl-2-(chlorothiophen-2-yl)anilines | UV light, metal-free | π-Extended ullazine derivatives | rsc.org |
| Electrochemical Synthesis | Sulfonhydrazides and internal alkynes | Graphite felt electrodes, constant current, HFIP/CH3NO2 | Benzo[b]thiophene-1,1-dioxides | nih.gov |
| Electrochemical C-S Coupling | Aryl thiols and arenes | nBu4NBr (halogen mediator), electrochemical oxidation | Thienoacene derivatives | okayama-u.ac.jp |
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single reaction vessel, avoiding the isolation of intermediates. bohrium.com This approach aligns with the principles of green chemistry by reducing solvent waste and saving time and resources.
A notable example is the rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur (S8) to produce benzo[b]thiophene derivatives. researchgate.netosaka-u.ac.jp This method is characterized by high regioselectivity. researchgate.net Similarly, boroxines can be used in place of arylboronic acids to afford substituted benzo[b]thiophene analogs. tandfonline.com
Transition-metal-free one-pot protocols have also been developed. For instance, a variety of benzo[b]thiophenamines can be synthesized at room temperature with high efficiency. mdpi.com These reactions demonstrate broad substrate scope and yield regioselective products. mdpi.com Another metal-free approach involves the NaHCO3-promoted three-component reaction between 2-halophenylacetic acids, elemental sulfur, and amines to form benzodisulfide heterocyclic compounds, which can be further derivatized. researchgate.net
Table 2: Selected Multicomponent Reactions for Benzo[b]thiophene Synthesis
| Catalyst/Promoter | Reactants | Product | Yield Range | Ref. |
|---|---|---|---|---|
| Rhodium complex | Arylboronic acids, alkynes, elemental sulfur | Benzo[b]thiophene derivatives | 36–78% | tandfonline.com |
| Rhodium complex | Boroxines, 1,2-diphenylethyne, elemental sulfur | Substituted benzo[b]thiophene analogs | 47–66% | tandfonline.com |
| None (Metal-free) | 2-Halophenylacetic acids, elemental sulfur, amines | Benzodisulfide heterocycles | - | researchgate.net |
| None (Metal-free) | Varies | Benzo[b]thiophenamines | Good to excellent | mdpi.com |
The presence of halogen substituents on the benzo[b]thiophene core, as in this compound, provides valuable handles for further chemical modifications through various cross-coupling and substitution reactions. This allows for the synthesis of a diverse library of derivatives with tailored properties.
Halogenated benzo[b]thiophenes can undergo traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org For example, a C3-chloro derivative of a benzo[b]thiophene can be coupled with phenylboronic acid under standard Suzuki-Miyaura conditions. rsc.org The direct C2-arylation of benzo[b]thiophenes has been achieved using catalysts based on palladium, copper, or iridium, although these methods often require high temperatures. acs.org A milder protocol for α-arylation has been developed using a Ag(I)/Pd co-catalytic system that operates at near-room temperature, showing excellent regioselectivity and functional group tolerance. acs.org
The functionalization can also involve the introduction of other halogens. For example, a method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives uses sodium hypochlorite (B82951) pentahydrate as the chlorine source. rsc.org Environmentally benign methods for the synthesis of 3-chloro, 3-bromo, and 3-iodo thiophenes using sodium halides and copper(II) sulfate (B86663) have also been reported. nih.gov
Furthermore, the synthesis of various (2-aminopropyl)benzo[b]thiophene (APBT) isomers and their subsequent derivatization have been explored. nih.gov Derivatization with reagents like heptafluorobutyric anhydride (B1165640) and ethyl chloroformate allows for the differentiation of these isomers by gas chromatography. nih.gov
Investigative Studies on the Reactivity and Reaction Mechanisms of Dichlorobenzo B Thiophenes
Electrophilic and Nucleophilic Substitution Patterns of Benzo[b]thiophenes and Halogenated Derivatives
The reactivity of the benzo[b]thiophene scaffold is significantly influenced by the fusion of the benzene (B151609) and thiophene (B33073) rings, as well as by the nature and position of substituents. In unsubstituted benzo[b]thiophene, electrophilic attack preferentially occurs at the C3 (β) position over the C2 (α) position. chemicalbook.comresearchgate.net This is in contrast to thiophene itself, where electrophilic substitution favors the α-position. researchgate.netdoi.org The order of positional reactivity for electrophilic substitution in benzo[b]thiophene, based on nitration studies, is 3 > 2 > 6 > 5 > 4 > 7. researchgate.netdoi.org
Halogenation of benzo[b]thiophene under acidic conditions typically yields the 3-halobenzothiophene. researchgate.net For instance, controlled chlorination can produce 3-chlorobenzo[b]thiophene, while an excess of the chlorinating agent leads to 2,3-dichlorobenzo[b]thiophene. chemicalbook.com The presence of halogen substituents, such as in 6,7-dichlorobenzo[b]thiophene, further modifies the electronic properties of the ring system, influencing subsequent substitution reactions. The electron-withdrawing nature of the chlorine atoms deactivates the benzene ring towards electrophilic attack, making substitutions on the thiophene ring more likely, although potentially requiring more forcing conditions.
In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) on benzo[b]thiophenes is less common unless the ring is activated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org Halogen atoms on the benzo[b]thiophene ring can be displaced by nucleophiles. Interestingly, a halogen at the 2-position is reported to be more susceptible to displacement by amine nucleophiles than a halogen at the 3-position. taylorfrancis.com This is somewhat surprising given that the intermediate for attack at the 3-position would place a negative charge at C2, adjacent to the sulfur atom. taylorfrancis.com For dihalogenated derivatives like this compound, nucleophilic substitution on the benzene ring would require harsh conditions or activation by additional electron-withdrawing groups.
Metalation, particularly lithiation, offers an alternative strategy for functionalization. Deprotonation of benzo[b]thiophene with organolithium reagents like n-butyllithium occurs preferentially at the C2 position, creating a powerful nucleophile for subsequent reactions with electrophiles. chemicalbook.comresearchgate.net This method provides a reliable route to 2-substituted benzo[b]thiophenes.
Table 1: Regioselectivity in Reactions of Benzo[b]thiophene
| Reaction Type | Preferred Position(s) | Notes |
| Electrophilic Substitution | C3 > C2 > Benzenoid positions | The order of reactivity for the benzene ring is 6 > 5 > 4 > 7. researchgate.netdoi.org |
| Nucleophilic Substitution | C2 > C3 | Requires activation by electron-withdrawing groups or harsh conditions. taylorfrancis.com |
| Metalation (Lithiation) | C2 | Provides a route to 2-substituted derivatives. chemicalbook.comresearchgate.net |
Oxidation Reactions of the Sulfur Heteroatom and Aromatic Ring Systems
The sulfur atom in the benzo[b]thiophene ring system is susceptible to oxidation, leading to the formation of sulfoxides and sulfones (benzo[b]thiophene-1,1-dioxide). chemicalbook.com These oxidation products have altered electronic properties and can serve as versatile synthetic intermediates. The oxidation of the sulfur transforms the electron-donating thienyl group into a potent electron-accepting sulfonyl group. mdpi.com
The choice of oxidizing agent determines the extent of oxidation. Reagents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) are commonly employed. chemicalbook.commdpi.com For instance, oxidation of benzo[b]thiophene with m-CPBA can yield the benzo[b]thiophene-1-oxide (sulfoxide), while stronger conditions or different reagents can lead to the corresponding sulfone. chemicalbook.com A combination of hydrogen peroxide and phosphorus pentoxide has been shown to be effective for the oxidation of electron-poor benzo[b]thiophenes to their sulfones. researchgate.net
In the context of substituted benzo[b]thiophenes, the nature of the substituents can influence the outcome of oxidation reactions. For example, the oxidation of methylbenzothiophene with sodium hypochlorite (B82951) can lead to the corresponding carboxylic acid. rsc.org Furthermore, the reactivity of sulfides with NaOCl can also result in oxidation to sulfoxides or sulfones. rsc.org Interestingly, computational models suggest that in some cases, oxidation of the aromatic ring can occur as a side reaction. rsc.org
Biotransformation using bacterial enzymes offers a stereoselective route to sulfoxides. Enzymes such as toluene (B28343) dioxygenase (TDO), naphthalene (B1677914) dioxygenase (NDO), and styrene (B11656) monooxygenase (SMO) can catalyze the asymmetric oxidation of benzo[b]thiophenes to yield enantioenriched sulfoxides. rsc.org TDO-catalyzed oxidation can also lead to cis-dihydrodiol products from the benzene ring, indicating that both the sulfur atom and the aromatic system can be targets for oxidation. rsc.org
Table 2: Oxidation Products of Benzo[b]thiophene Derivatives
| Starting Material | Oxidizing Agent/System | Major Product(s) | Reference(s) |
| Benzo[b]thiophene | m-CPBA | Benzo[b]thiophene-1-oxide | chemicalbook.com |
| Benzo[b]thiophene | Hydrogen peroxide/acetic acid | Benzo[b]thiophene-1,1-dioxide | chemicalbook.com |
| Electron-poor benzo[b]thiophenes | H₂O₂ / P₂O₅ | Benzo[b]thiophene sulfones | researchgate.net |
| Methylbenzothiophene | Sodium hypochlorite | Corresponding carboxylic acid | rsc.org |
| Benzo[b]thiophenes | Toluene dioxygenase (TDO) | Benzo[b]thiophene sulfoxide, cis-dihydrodiols | rsc.org |
Functional Group Interconversions and Cross-Coupling Reactions
Halogenated benzo[b]thiophenes, such as this compound, are valuable substrates for a variety of functional group interconversions and cross-coupling reactions, enabling the synthesis of more complex molecules. The halogen atoms serve as handles for introducing new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, are powerful tools for the functionalization of halo-benzo[b]thiophenes. doi.org Despite the potential for palladium catalyst poisoning by the sulfur atom, numerous successful cross-coupling reactions with thiophenes and benzo[b]thiophenes have been reported. researchgate.netdoi.org For instance, Suzuki-Miyaura coupling reactions have been used to functionalize dihalobenzo[b]thiophenes. semanticscholar.org These reactions allow for the selective formation of C-C bonds by coupling the halogenated positions with boronic acids or their esters.
Direct C-H arylation has also emerged as an efficient method for the functionalization of benzo[b]thiophenes, avoiding the need for pre-functionalization. nih.gov A regioselective β-arylation (at the C3 position) of benzo[b]thiophenes with aryl iodides has been developed, which proceeds at room temperature. nih.gov
Functional group interconversions can also be applied to substituents on the benzo[b]thiophene core. For example, a carboxylic acid group, often introduced at the C2 position via lithiation followed by carboxylation, can be converted into an acyl chloride and subsequently into a hydrazide, which is a versatile intermediate for further elaboration.
Table 3: Examples of Cross-Coupling Reactions on Halogenated Benzo[b]thiophenes
| Reaction Type | Substrate Example | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura Coupling | Dihalobenzo[b]thiophene | Arylboronic acid | Pd catalyst | Aryl-substituted benzo[b]thiophene |
| Direct C-H Arylation | Benzo[b]thiophene | Aryl iodide | PdCl₂/P[OCH(CF₃)₂]₃ | 3-Arylbenzo[b]thiophene |
| Sonogashira Coupling | Bromo-substituted alkynes | Trimethylsilyl acetylene | Pd catalyst | Alkynyl-substituted benzo[b]thiophene |
Mechanistic Elucidation of Novel Synthetic and Transformation Pathways
Understanding the reaction mechanisms underlying the synthesis and transformation of dichlorobenzo[b]thiophenes is crucial for developing new synthetic methodologies and controlling reaction outcomes. Mechanistic studies often combine experimental approaches, such as kinetic analysis and isotopic labeling, with computational modeling.
One common synthetic route to the benzo[b]thiophene core involves the cyclization of ortho-alkynyl thioethers. chim.itnih.gov The mechanism can proceed through different pathways depending on the reagents used. For example, electrophilic cyclization can be initiated by an electrophile (like I⁺ or a sulfur electrophile) attacking the alkyne, followed by an intramolecular attack by the sulfur atom. nih.govnih.gov A proposed mechanism for copper-catalyzed halocyclization involves the coordination of Cu(II) to the alkyne, followed by an anti-attack from the sulfur nucleophile to form a cationic intermediate, which then leads to the cyclized product. nih.gov
Radical cyclization pathways have also been explored. chim.it For instance, a proposed mechanism for the synthesis of 3-sulfonylbenzo[b]thiophenes involves the initial formation of a sulfonyl radical, which adds to the alkyne's triple bond to form a vinyl radical intermediate. This intermediate then cyclizes and, after oxidation and demethylation, yields the final product. chim.it
In direct C-H arylation reactions, kinetic isotope effect (KIE) studies have provided evidence for a Heck-type reaction pathway. nih.gov This suggests a mechanism involving a concerted carbo-palladation across a thiophene double bond, followed by a base-assisted anti-elimination. nih.gov
For substitution reactions, mechanistic understanding is key to predicting regioselectivity. In the C3-chlorination of C2-substituted benzo[b]thiophenes using sodium hypochlorite, experimental and computational studies suggest that halogenation is the first step, followed by potential oxidation. rsc.org The model indicates an attack by the C2 carbon of the benzo[b]thiophene ring to form a chloronium ion, which may be influenced by the association of the sulfur atom with a water molecule. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in the 6,7-dichloroBenzo[b]thiophene structure can be established. While specific spectral data for the parent this compound is not widely published, analysis of related derivatives and general principles of NMR allow for a detailed prediction of its spectral features. researchcommons.orgresearchgate.net
In the ¹H NMR spectrum of this compound, four distinct signals are expected, corresponding to the four protons on the bicyclic ring system (H-2, H-3, H-4, and H-5).
Thiophene (B33073) Ring Protons (H-2 and H-3): The protons on the thiophene ring, H-2 and H-3, typically appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-donating sulfur atom and the fused benzene (B151609) ring.
Benzene Ring Protons (H-4 and H-5): The protons on the benzene portion of the molecule, H-4 and H-5, are adjacent to each other and are expected to appear as an AX or AB spin system, likely two doublets. Their chemical shifts are influenced by the anisotropic effect of the fused thiophene ring and the electron-withdrawing chlorine atoms at positions 6 and 7.
The expected chemical shifts are based on the analysis of similar benzo[b]thiophene structures and standard chemical shift tables. orgchemboulder.com The exact ppm values can be affected by the solvent used. sigmaaldrich.com
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H-2 | 7.4 - 7.6 | Doublet (d) | ~5.0 - 6.0 | Located on the electron-rich thiophene ring, adjacent to the sulfur atom. |
| H-3 | 7.2 - 7.4 | Doublet (d) | ~5.0 - 6.0 | Coupled to H-2 on the thiophene ring. |
| H-4 | 7.7 - 7.9 | Doublet (d) | ~8.0 - 9.0 | Deshielded proton on the benzene ring, adjacent to the fused sulfur-containing ring. |
| H-5 | 7.3 - 7.5 | Doublet (d) | ~8.0 - 9.0 | Benzene ring proton coupled to H-4. |
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts provide insight into the electronic environment of each carbon atom. libretexts.org
Quaternary Carbons: Four signals will correspond to the quaternary carbons: C-3a, C-6, C-7, and C-7a. The carbons directly bonded to chlorine (C-6 and C-7) will be significantly deshielded and appear at a lower field.
Methine Carbons: Four signals will correspond to the carbons bearing a hydrogen atom (C-2, C-3, C-4, and C-5).
The large chemical shift range in ¹³C NMR (typically 0-220 ppm) allows for excellent signal dispersion, making it a powerful tool for confirming the number of unique carbon atoms in a molecule. libretexts.orgwisc.edu The assignment of each carbon can be confirmed using two-dimensional NMR techniques like HMQC and HMBC, which correlate carbon atoms to their attached protons.
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | 125 - 130 | Methine carbon in the thiophene ring. |
| C-3 | 122 - 127 | Methine carbon in the thiophene ring. |
| C-3a | 138 - 142 | Quaternary carbon at the ring junction. |
| C-4 | 123 - 128 | Aromatic methine carbon. |
| C-5 | 120 - 125 | Aromatic methine carbon. |
| C-6 | 130 - 135 | Quaternary aromatic carbon bonded to chlorine. |
| C-7 | 130 - 135 | Quaternary aromatic carbon bonded to chlorine. |
| C-7a | 137 - 141 | Quaternary carbon at the ring junction, adjacent to sulfur. |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups present and the electronic transitions within the molecule.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1610 - 1580 | C=C Stretch | Aromatic Ring |
| 1475 - 1400 | C=C Stretch | Aromatic Ring |
| 850 - 750 | C-H Bend (out-of-plane) | Aromatic C-H |
| 800 - 600 | C-Cl Stretch | Aryl-Chloride |
| 700 - 600 | C-S Stretch | Thiophene Ring |
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic and heteroaromatic compounds like benzo[b]thiophene exhibit characteristic absorption bands due to π → π* electronic transitions. The spectrum of this compound is expected to show complex absorption patterns typical of a fused aromatic system. The presence of the chlorine substituents on the benzene ring may cause a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) effect compared to the unsubstituted benzo[b]thiophene.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation patterns of the molecule.
For this compound (C₈H₄Cl₂S), the high-resolution mass spectrum would provide an exact mass that confirms its molecular formula. A key feature in the low-resolution mass spectrum would be the molecular ion peak cluster (M, M+2, M+4). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms exhibit a characteristic isotopic pattern with a peak ratio of approximately 9:6:1 for the M, M+2, and M+4 ions, respectively. This pattern is a definitive indicator of the presence of two chlorine atoms in the molecule.
Common fragmentation pathways for benzo[b]thiophenes can involve the loss of the sulfur atom or cleavage of the rings. For this specific compound, the loss of a chlorine atom ([M-Cl]⁺) or HCl ([M-HCl]⁺) would also be expected fragmentation pathways. Analysis of these fragments helps to piece together the molecular structure. researchcommons.orgresearchgate.netresearchgate.net
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Notes |
| 202 | Molecular Ion [M]⁺ | Corresponds to the molecule with two ³⁵Cl isotopes. |
| 204 | Isotope Peak [M+2]⁺ | Corresponds to the molecule with one ³⁵Cl and one ³⁷Cl isotope. |
| 206 | Isotope Peak [M+4]⁺ | Corresponds to the molecule with two ³⁷Cl isotopes. |
| 167 | [M-Cl]⁺ | Fragment corresponding to the loss of a chlorine radical. |
| 132 | [M-Cl₂]⁺ or [C₈H₄S]⁺ | Fragment corresponding to the loss of two chlorine atoms. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For "this compound" (Molecular Formula: C₈H₄Cl₂S), HRMS provides definitive evidence of its composition by distinguishing its exact mass from other potential compounds with the same nominal mass. chembk.com
While specific experimental HRMS data for this compound is not widely available in the surveyed literature, a theoretical analysis can predict the expected values. The technique is sensitive enough to detect the isotopic distribution pattern characteristic of chlorine (³⁵Cl and ³⁷Cl), which would be a key signature in the mass spectrum of this compound.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Theoretical Value |
| Molecular Formula | C₈H₄Cl₂S |
| Monoisotopic Mass | 201.9409 g/mol |
| Ion Species (e.g., [M+H]⁺) | 202.9487 g/mol |
| Isotopic Pattern | Characteristic pattern for two chlorine atoms |
This table is generated based on theoretical calculations and awaits experimental verification from peer-reviewed sources.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the connectivity and spatial orientation of the atoms in the "this compound" molecule, including the planarity of the benzo[b]thiophene ring system and the specific positions of the two chlorine atoms on the benzene ring.
As of the latest literature surveys, a complete single-crystal X-ray diffraction study for the parent compound "this compound" has not been reported in publicly accessible databases. Such a study would yield crucial crystallographic data, as outlined hypothetically below.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Data Type |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Molecules per Unit Cell (Z) | Integer value |
| Calculated Density (ρ) | g/cm³ |
This table represents the types of data that would be obtained from an X-ray crystallographic analysis. Specific values are pending experimental determination.
Computational and Theoretical Frameworks for Understanding Dichlorobenzo B Thiophene Systems
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a microscopic view of molecular systems. These calculations are fundamental to predicting properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) has become a popular and powerful quantum chemical method for studying the electronic structure of molecules. scispace.com DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. scispace.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including heterocyclic compounds like thiophenes. scispace.comsapub.org
For benzo[b]thiophene and its derivatives, DFT calculations are employed to predict various electronic properties. For instance, studies on benzo[b]thiophene (BBT) and dibenzothiophene (B1670422) (DBT) have used DFT to assign spectral features in near-edge X-ray absorption fine-structure (NEXAFS) and X-ray photoelectron spectroscopy (XPS) measurements. nih.gov These calculations help rationalize trends in ionization potentials in terms of inductive effects and π-electron delocalization arising from the fused benzene (B151609) ring. nih.gov The evolution of spectral features across the thiophene (B33073), BBT, and DBT series indicates a stabilizing effect due to increased aromaticity, which is more pronounced when moving from thiophene to BBT. nih.gov
While specific DFT studies focused solely on 6,7-dichloroBenzo[b]thiophene are not extensively documented in the provided sources, research on related structures provides a template for how DFT can be applied. For example, calculations on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile using the B3LYP functional with a 6-311++G(d,p) basis set have been used to determine optimized geometry, vibrational frequencies, and electronic properties. icm.edu.plresearchgate.net Such studies demonstrate DFT's capability to accurately predict molecular parameters that show excellent agreement with experimental data. icm.edu.pl
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity, kinetic stability, and optical properties. mdpi.comnih.gov A smaller gap generally implies higher reactivity and polarizability. nih.gov
In the context of benzo[b]thiophene derivatives, FMO analysis is crucial for understanding their biological activities. For instance, in studies of N-[(arylamino)thioxomethyl]-3,5-dichlorobenzo[b]thiophene-2-carboxamide, the HOMO-LUMO gap is calculated to characterize chemical reactivity and stability. semanticscholar.org Similarly, for other thiourea (B124793) derivatives, a high HOMO-LUMO gap is interpreted as an indicator of high chemical stability. mdpi.com
The distribution of HOMO and LUMO orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For many thiophene-based systems, these frontier orbitals are delocalized over the entire molecule, which is characteristic of π-conjugated systems. rsc.org
Below is a table of HOMO, LUMO, and energy gap values calculated for related thiophene compounds, illustrating the application of this analysis.
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Calculation Level | Source |
| 1,6-PyNN-T2 | -5.40 | -2.97 | 2.43 | B3LYP/6-31G(d,p) | rsc.org |
| 2,7-PyNN-T2 | -5.34 | -2.62 | 2.72 | B3LYP/6-31G(d,p) | rsc.org |
| 3,8-PyNN-T2 | -5.17 | -2.96 | 2.21 | B3LYP/6-31G(d,p) | rsc.org |
| Thieno[3,2-b]thiophene Dimer | -5.85 | -0.72 | 5.13 | B3LYP/6-31G(d) | acs.org |
Molecular Modeling and Simulation Studies
Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), provide insights into the dynamic behavior of molecules over time. These simulations are particularly useful for studying conformational changes, solvent effects, and the interactions between a molecule and its biological target.
For example, MD simulations have been used to study the binding of inhibitors to enzymes. In the case of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a known allosteric inhibitor of Branched-chain α-ketoacid dehydrogenase kinase (BCKDK), MD simulations can be used to analyze the stability of the protein-ligand complex. nih.gov By calculating metrics like the root-mean-square fluctuation (RMSF), researchers can identify which parts of the protein become more or less flexible upon inhibitor binding, providing clues about the mechanism of allosteric inhibition. nih.gov Such studies are crucial for understanding how compounds like dichlorobenzo[b]thiophene derivatives can modulate the function of protein targets.
Computational Approaches to Reaction Mechanism Prediction and Selectivity
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, predicting their feasibility, and understanding their selectivity. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. This information is vital for optimizing reaction conditions and designing more efficient synthetic routes.
Methods like DFT are commonly used to calculate the geometries and energies of reactants, products, and transition states. nih.gov For complex reactions, especially those involving flexible molecules, it is often necessary to generate and analyze conformational ensembles of transition states to accurately predict selectivity. chemrxiv.org The Curtin-Hammett principle can then be applied to these ensembles to compute the expected product ratios. chemrxiv.org
While specific mechanistic studies on this compound were not found in the provided results, the general methodologies are well-established. For instance, computational studies on Diels-Alder reactions involving other heterocyclic systems have successfully elucidated reaction mechanisms and stereoselectivity, demonstrating the predictive power of these approaches. rsc.org These computational frameworks could be readily applied to predict the reactivity and regioselectivity of this compound in various chemical transformations.
Structure-Activity Relationship (SAR) Investigations through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational modeling plays a pivotal role in modern SAR investigations by quantifying molecular properties and using them to build predictive models. This approach, often termed quantitative structure-activity relationship (QSAR), accelerates the drug discovery process by prioritizing which derivatives to synthesize and test. arabjchem.org
For benzo[b]thiophene derivatives, computational SAR studies have been instrumental. In the development of antimicrobial agents, electronic properties derived from quantum chemical calculations, such as HOMO-LUMO energies, dipole moment, and polar surface area, are determined to build SAR models. mdpi.comsemanticscholar.org For example, research on N-[(arylamino)thioxomethyl]-3,5-dichlorobenzo[b]thiophene-2-carboxamide revealed its potential as an antibacterial and antifungal agent. semanticscholar.org
Molecular docking is another critical computational tool in SAR. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The "docking score" is often used to estimate the binding affinity. mdpi.com For a series of benzoylthiourea (B1224501) derivatives, docking studies against Escherichia coli DNA gyrase B were used to predict antimicrobial activity, which was later confirmed by experimental results. mdpi.com Similarly, docking studies on halobenzodithiophene derivatives against the alpha-glucosidase enzyme helped to rationalize their inhibitory activity, revealing that the presence and position of halogen substituents significantly influenced potency. researchgate.net These examples underscore how computational modeling is a cornerstone of modern SAR analysis for the benzo[b]thiophene scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
